molecular formula C46H79IN2 B045646 Diasp CAS No. 114041-00-8

Diasp

Cat. No. B045646
CAS RN: 114041-00-8
M. Wt: 787 g/mol
InChI Key: YPGZWUVVEWKKDQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Synthesis strategies in chemistry often aim at creating molecules with predefined physical, chemical, and biological properties. Traditional synthetic approaches combined with nature's biosynthetic machinery can yield molecules with complex and desirable properties (Wu & Schultz, 2009). Specifically, diaspore (β-Al2O3 · H2O) has been synthesized under hydrothermal conditions, demonstrating the effectiveness of combining chemical and physical synthesis methods for obtaining this mineral (Tsuchida & Kodaira, 1990).

Molecular Structure Analysis

The molecular structure of compounds is closely related to their physical and chemical properties. Quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) are techniques used to predict these properties based on molecular structure. These approaches transform the search for compounds with desired properties from an empirical process into a quantifiable and computerized form (Karelson, Lobanov, & Katritzky, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of compounds are paramount in determining their applicability in various fields. For example, the synthesis and characterization of diaspore involve understanding its reactivity under different conditions. Quantum chemical descriptors have played a crucial role in understanding the reactivity and properties of compounds, offering insights into their electronic and geometric configurations (Karelson, Lobanov, & Katritzky, 1996).

Physical Properties Analysis

The physical properties of compounds, such as melting points, boiling points, and solubility, are essential for their characterization and application. QSPR models have been developed to predict these properties from molecular structures, significantly aiding in the design and discovery of new materials (Bünz, Braun, & Janowsky, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular structure and composition of compounds. The use of QSPR and QSAR models has facilitated the prediction of these properties, enabling the synthesis of compounds with tailored chemical behaviors (Li & Gallagher, 1997).

Scientific Research Applications

  • Botany, Zoology, Ecology, and Limnology : Diaspores are crucial for understanding community patterns and environmental restoration. Their identification aids in insights into community dynamics before disturbances (Catian et al., 2021)(source).

  • Seedling Establishment and Vigor : As specialized disseminules, diaspores contribute significantly to seedling establishment and vigor (Booth, 1988)(source).

  • Refractory Material : Diaspore is used in making Al2O3 bricks, performing similarly or better than standard sillimanite bricks (Banerjee, De, & Nandi, 1966)(source).

  • Reforestation and Agroforestry : Enhancing research on diaspore morphology, dormancy, viability, germination, and seedling development is key for their use in reforestation and agroforestry programs (Niembro Rocas, 2016)(source).

  • Bryophyte Survival and Colonization : The bryophyte diaspore bank allows species to endure unfavorable periods and facilitates rapid colonization after disturbances, influencing post-disturbance species diversity (Jonsson, 1993)(source).

  • Plant Dispersal in Rivers : Diaspore mimics can accurately represent real diaspores' dispersal dynamics in rivers, aiding in estimating travel distances and stranding causes (Andersson, Nilsson, & Johansson, 2000)(source).

  • Mineralogy : Diaspore is a constituent of metamorphosed bauxite deposits and is present in rare, displayable specimens (Hatipoğlu & Chamberlain, 2011)(source).

  • High-Pressure Research : Diaspore (AlOOH) forms under high pressure and can be detected using techniques like EDXD and Raman spectroscopy (Greene, Luo, & Ruoff, 2008)(source).

  • Geology : Diaspore is the main mineral in certain bauxite deposits and is often associated with clay minerals (Wang et al., 2014)(source).

  • Material Science : The vibrational properties of diaspore have been studied using single-crystal Raman spectroscopy and infrared transmission spectroscopy (Delattre et al., 2012)(source).

  • Dispersal Strategies : Diaspore morphology is linked to plant dispersal strategies, with traits like length, shape, and color influencing these strategies (Wiesbauer, Giehl, & Jarenkow, 2008)(source).

  • Chemical Synthesis : Diaspore can be synthesized and characterized using various methods such as X-ray diffraction and electron microscopy (Tsuchida & Kodaira, 1990)(source).

Mechanism of Action

Target of Action

Diasp, also known as Diazepam, is a long-acting benzodiazepine . Its primary targets are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Diazepam binds to the benzodiazepine site of the GABA-A receptor, enhancing the effect of GABA . This binding increases the efficiency of GABA, leading to hyperpolarization of neurons and results in anxiolytic, sedative, and anticonvulsant activity . In other words, it reduces the excitation of neurons, calming the brain and nerves.

Biochemical Pathways

The biochemical pathways affected by Diazepam primarily involve the enhancement of GABA activity. GABA operates through the GABA-A receptors, which are ligand-gated chloride channels. When Diazepam binds to these receptors, it enhances the effects of GABA. This leads to an increase in chloride ion conductance, membrane hyperpolarization, inhibition of the action potential, and leads to a decrease in neuronal excitability .

Pharmacokinetics

Diazepam is well absorbed (>90%) and has a volume of distribution of approximately 1.2 L/kg . It is metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 and 2C19, into active metabolites including desmethyldiazepam and temazepam . These metabolites are then excreted in the urine. The half-life of Diazepam is quite long, ranging from 20 to 80 hours .

Result of Action

The molecular and cellular effects of Diazepam’s action include a decrease in anxiety, sedation, muscle relaxation, and prevention of seizures . At the cellular level, Diazepam enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Additionally, genetic factors such as polymorphisms in the CYP450 enzymes can affect the metabolism and elimination of Diazepam, thereby influencing its efficacy and potential side effects

Safety and Hazards

“Diasp” should not be taken if you have an allergy to aspirin or non-steroidal anti-inflammatory medicines (NSAIDs), dipyridamole, or any of the other ingredients listed in the leaflet . It should also not be taken if you have fructose intolerance, severe kidney disease, are more than 6 months pregnant, have an ulcer of the stomach or intestine, or any condition that increases your risk of bleeding .

properties

IUPAC Name

N,N-dihexadecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZWUVVEWKKDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H79IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921264
Record name N,N-Dihexadecyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diasp

CAS RN

114041-00-8
Record name 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114041-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Dihexadecylaminostyryl)-N-methylpyridium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dihexadecyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(p-Dihexadecylaminostyryl)-N-methylpyridinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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